molecular formula C10H11F2NO2 B13579328 Ethyl 2-amino-2-(2,4-difluorophenyl)acetate

Ethyl 2-amino-2-(2,4-difluorophenyl)acetate

Cat. No.: B13579328
M. Wt: 215.20 g/mol
InChI Key: PTCMFTWQYMITEE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(2,4-difluorophenyl)acetate is an organic compound with the molecular formula C10H11F2NO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions, and the alpha carbon is substituted with an amino group and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(2,4-difluorophenyl)acetate typically involves the reaction of 2,4-difluorobenzaldehyde with glycine ethyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2,4-difluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the ester group results in the corresponding alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-2-(2,4-difluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological interactions. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

ethyl 2-amino-2-(2,4-difluorophenyl)acetate

InChI

InChI=1S/C10H11F2NO2/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5,9H,2,13H2,1H3

InChI Key

PTCMFTWQYMITEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

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